D-Proline, 1-D-phenylalanyl-
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Overview
Description
D-Proline, 1-D-phenylalanyl- is a synthetic compound that combines D-proline and D-phenylalanine D-proline is an unnatural amino acid, while D-phenylalanine is an essential aromatic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-D-phenylalanyl- typically involves the coupling of D-proline and D-phenylalanine. One common method includes the use of peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of D-proline involves the racemization of L-proline to DL-proline, followed by the enantioselective separation of D-proline. This can be achieved using microbial proline racemase and proline dehydrogenase cascades, which offer high yields and enantiomeric purity . The production of D-phenylalanine can be achieved through similar biocatalytic processes or chemical synthesis involving the resolution of racemic mixtures.
Chemical Reactions Analysis
Types of Reactions: D-Proline, 1-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
D-Proline, 1-D-phenylalanyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of D-Proline, 1-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. D-proline can act as an inhibitor of proline racemase, affecting the racemization process in bacteria . D-phenylalanine is a precursor to several neurotransmitters, including dopamine and norepinephrine, and can influence their synthesis and release . The combined effects of these components contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
L-Proline: A natural amino acid with similar structural properties but different stereochemistry.
L-Phenylalanine: An essential amino acid with similar aromatic properties but different stereochemistry.
D-Proline: Shares the same proline structure but lacks the phenylalanine component.
D-Phenylalanine: Shares the same phenylalanine structure but lacks the proline component.
Uniqueness: D-Proline, 1-D-phenylalanyl- is unique due to its combination of D-proline and D-phenylalanine, which imparts distinct chiral and aromatic properties. This combination enhances its utility in asymmetric synthesis and drug development, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
793626-82-1 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12-/m1/s1 |
InChI Key |
WEQJQNWXCSUVMA-VXGBXAGGSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
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